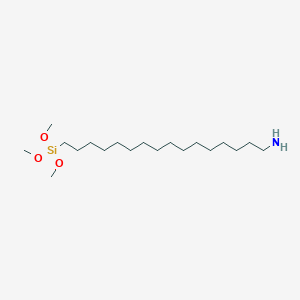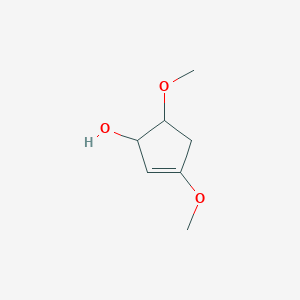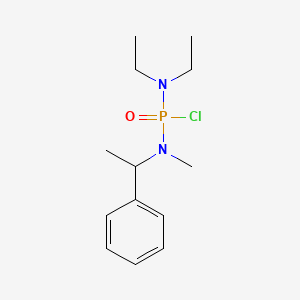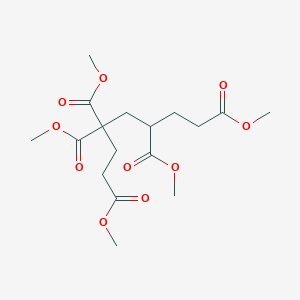
Methanesulfonic acid--3-(2-fluorophenyl)propan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol (1/1) is a chemical compound that combines methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)propan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-(2-fluorophenyl)propanoic acid derivatives. For instance, the reduction of methyl 3-(2-fluorophenyl)propanoate using sodium borohydride can yield 3-(2-fluorophenyl)propan-1-ol . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-fluorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-fluorophenyl)propan-1-ol can yield 3-(2-fluorophenyl)propanoic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propan-1-ol: A similar compound without the methanesulfonic acid component.
Methanesulfonic acid: An organosulfuric acid with various industrial applications.
Uniqueness
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol is unique due to the combination of methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol, which imparts distinct chemical properties and potential applications. The presence of both components allows for a wider range of reactions and uses compared to the individual compounds.
Properties
CAS No. |
166949-93-5 |
|---|---|
Molecular Formula |
C10H15FO4S |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(2-fluorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11FO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
InChI Key |
SFYWLCIPCGVCTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)



![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)






